![molecular formula C4H13N3 B157565 [2-(diméthylamino)éthyl]hydrazine CAS No. 1754-57-0](/img/structure/B157565.png)

[2-(diméthylamino)éthyl]hydrazine

Vue d'ensemble

Description

Synthesis Analysis

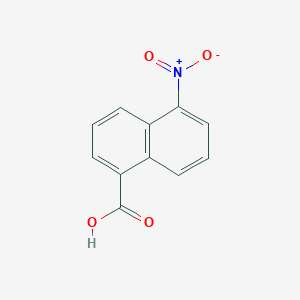

DMHA, a central nervous system stimulant, is structurally similar to other stimulants such as DMAA and amphetamines. It is typically synthesized from heptanal, which is then converted to 2-aminoheptane through a series of steps including nitrosylation, bromination, and reduction.Molecular Structure Analysis

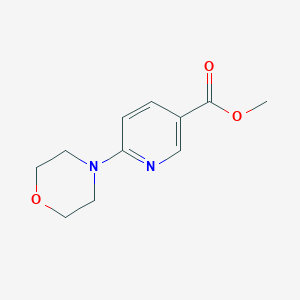

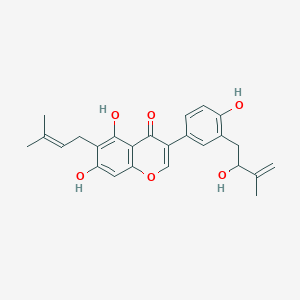

The molecular formula of Ethanamine, 2-hydrazino-N,N-dimethyl- is C4H13N3. The InChI is InChI=1S/C4H13N3/c1-7(2)4-3-6-5/h6H,3-5H2,1-2H3 and the SMILES structure is CN©CCNN.Chemical Reactions Analysis

DMHA is highly reactive due to the presence of its amino group. It is synthesized through a series of chemical reactions starting with heptanal. The first step involves the nitrosylation of heptanal to form 2-nitroheptane, which is then brominated to form 2-bromoheptane. The bromination step involves the use of an acid catalyst such as HBr. The next step is the reduction of 2-bromoheptane to 2-aminoheptane, which is then methylated using dimethylamine to form DMHA.Physical and Chemical Properties Analysis

DMHA is a colorless liquid at room temperature with a boiling point of 185-186°C. It has a molecular weight of 173.25 g/mol and a pKa of 10.89. DMHA is poorly soluble in water but is soluble in organic solvents such as ethanol and acetone.Applications De Recherche Scientifique

Systèmes de délivrance de médicaments et de gènes

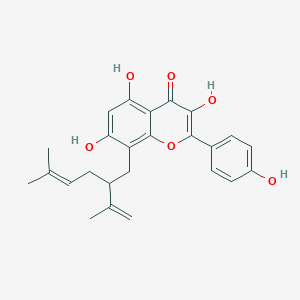

Le composé a été utilisé dans le développement de nanovecteurs pour la délivrance de médicaments et de gènes. Un exemple est l’utilisation de chaînes latérales de poly(2-(diméthylamino)éthyl méthacrylate) (PDMAEMA) dans la création de micelles de copolymères amphiphile. Ces micelles peuvent être chargées conjointement avec des médicaments anticancéreux et de l’ADN, montrant un potentiel pour une meilleure thérapie contre le cancer grâce à l’effet synergique de la délivrance de médicaments et de gènes .

Polymères sensibles aux stimuli

Le PDMAEMA, qui contient la structure [2-(diméthylamino)éthyl]hydrazine, a été incorporé dans des polymères sensibles aux stimuli. Ces polymères peuvent s’auto-assembler et répondre aux changements environnementaux tels que le pH, la température et la concentration en sel. Cette propriété est particulièrement utile dans les applications biomédicales telles que l’ingénierie tissulaire et les systèmes intelligents de délivrance de médicaments .

Nanomatériaux pour les applications biomédicales

Les dérivés du composé ont été explorés pour créer des nanomatériaux multifonctionnels. Ces matériaux sont conçus pour des applications biomédicales, y compris des thérapies ciblées. Le contrôle précis de la synthèse des polymères permet la création de nanovecteurs biocompatibles et biodégradables avec des propriétés finement ajustées .

Comportement d’auto-assemblage des copolymères

Les copolymères à base de this compound présentent des comportements d’auto-assemblage uniques. Ils peuvent former diverses morphologies, qui peuvent être manipulées par des modifications chimiques. Cette caractéristique est précieuse pour le développement de systèmes de délivrance de médicaments avancés et d’autres applications thérapeutiques .

Interactions intramoléculaires et intermoléculaires

Le composé est impliqué dans l’étude des interactions intramoléculaires et intermoléculaires au sein des polymères. Comprendre ces interactions est crucial pour concevoir des polymères ayant les propriétés souhaitées pour des applications spécifiques, telles que la création de véhicules de délivrance de médicaments plus efficaces .

Réactions de quaternisation

Les réactions de quaternisation impliquant des dérivés de this compound ont été étudiées. Ces réactions modifient l’équilibre hydrophile/hydrophobe des polymères, affectant leur auto-assemblage et leur sensibilité aux stimuli externes. Cela est important pour le développement de matériaux intelligents qui peuvent s’adapter à différents environnements .

Analyse de la micropolarité et de la structure des agrégats

Le composé est utilisé dans les mesures de spectroscopie de fluorescence pour analyser la micropolarité et la structure interne des agrégats des matériaux auto-assemblés. Cette analyse permet de comprendre le comportement des matériaux au niveau moléculaire, ce qui est essentiel pour la conception de nanovecteurs et d’autres dispositifs à l’échelle nanométrique .

Techniques de greffage pour la modification des membranes

Des techniques de greffage utilisant des dérivés de this compound ont été appliquées pour modifier la surface des membranes. Cette modification peut améliorer la fonctionnalité des membranes utilisées dans les procédés de filtration et de séparation, qui sont essentiels dans diverses applications industrielles et environnementales .

Mécanisme D'action

Target of Action

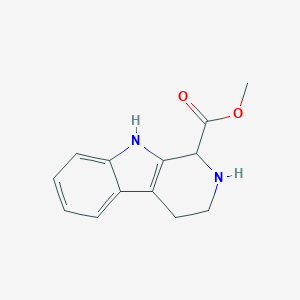

It’s known that this compound is used in the synthesis of zwitterionic diblock copolymers . These copolymers have applications in various fields, including the creation of effective dispersants for nano-sized transparent yellow iron oxide nanoparticles .

Mode of Action

It’s used in the synthesis of zwitterionic diblock copolymers . The polymerization of DMA (2-(dimethylamino)ethyl methacrylate) leads to a more well-defined block architecture and a narrower molecular weight distribution .

Biochemical Pathways

It’s known that this compound plays a role in the synthesis of zwitterionic diblock copolymers , which can affect various biochemical processes due to their wide range of applications.

Result of Action

The result of [2-(dimethylamino)ethyl]hydrazine’s action is the creation of zwitterionic diblock copolymers . These copolymers have been shown to be effective dispersants for nano-sized transparent yellow iron oxide nanoparticles . This indicates that the compound’s action results in materials with potential applications in various fields.

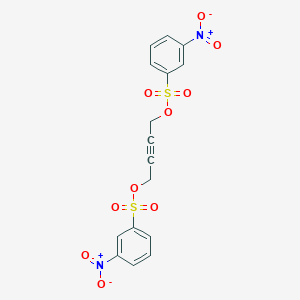

Action Environment

The action of [2-(dimethylamino)ethyl]hydrazine can be influenced by environmental factors. For instance, the synthesis of zwitterionic diblock copolymers is affected by the pH and temperature of the environment . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

The safety data sheet for a similar compound, Ethanamine, N,N-dimethyl-, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propriétés

IUPAC Name |

2-hydrazinyl-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13N3/c1-7(2)4-3-6-5/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYDEJAJDOABCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169981 | |

| Record name | Ethanamine, 2-hydrazino-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1754-57-0 | |

| Record name | 2-Hydrazinyl-N,N-dimethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1754-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2-hydrazino-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-hydrazino-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylaminoethylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)